4-acetamido-N-(furan-2-ylmethyl)benzamide
Description
4-Acetamido-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring an acetamido group at the 4-position of the benzene ring and a furan-2-ylmethyl substituent on the benzamide nitrogen. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-acetamido-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16-12-6-4-11(5-7-12)14(18)15-9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBSSDSIXHPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with acetic anhydride to form acetanilide, followed by a reaction with benzoyl chloride to yield N-benzoyl acetanilide.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide derivative with furan-2-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzamide derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in the Benzamide Core
Substituent Position and Functional Groups
4-Acetamido-N-(2-ethylphenyl)benzamide (Y030-2568)
- Structure : The benzene ring retains the 4-acetamido group, but the N-substituent is a 2-ethylphenyl group instead of furan-2-ylmethyl.
- Properties : Molecular weight = 282.34 g/mol; used as a screening compound in drug discovery .
- Key Difference : Replacement of the heterocyclic furan with a hydrophobic aryl group may alter solubility and target binding.
2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide
- Structure : Chloroacetamido group at the 2-position instead of 4-acetamido.
- Properties : Molecular weight = 292.72 g/mol .
- Key Difference : Positional isomerism and the chloro substituent could influence reactivity and bioactivity.
N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide (1d) Structure: Nitro group at the 2-position and methoxy at the 5-position on the benzene ring. Synthesis: 95% yield via a one-pot copper-catalyzed method .
Substitutions on the N-Benzamide Group
4-Acetamido-N-(3-aminopropyl)-3-(pyridin-2-ylmethoxy)benzamide (18) Structure: N-substituent is a 3-aminopropyl chain with a pyridinylmethoxy group at the 3-position. Application: Designed as a bromodomain inhibitor, highlighting the role of flexible alkyl chains in target selectivity .
4-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (7d) Structure: Introduces a thioureido group linked to a sulfamoylphenyl moiety. Properties: Molecular weight = 468.55 g/mol; characterized by NMR and mass spectrometry .
Heterocyclic N-Substituent Analogs
N-(Thiophen-2-ylmethyl)-2-nitrobenzamide (1f) Structure: Replaces furan-2-ylmethyl with thiophen-2-ylmethyl. Synthesis: 86% yield; recrystallized from ethanol . Key Difference: Thiophene’s higher electron density and larger atomic size compared to furan may affect pharmacokinetics .
4-(Furan-2-ylmethyl)-7-methoxy-1,2,3,4-tetrahydrodiazepin-5-one (2d)
- Structure : Derived from N-(furan-2-ylmethyl)benzamide precursors.
- Application : Demonstrates the utility of furan-containing benzamides in synthesizing seven-membered heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
